1-Methoxybicyclo[2.2.2]oct-5-ene-2-carbonitrile
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Overview
Description
1-Methoxybicyclo[222]oct-5-ene-2-carbonitrile is a bicyclic organic compound characterized by its unique structure, which includes a methoxy group and a nitrile group attached to a bicyclo[222]octene framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxybicyclo[2.2.2]oct-5-ene-2-carbonitrile typically involves the following steps:
Cyclization Reaction: The initial step involves the cyclization of a suitable precursor to form the bicyclic framework.
Introduction of Functional Groups: The methoxy and nitrile groups are introduced through specific reactions, such as nucleophilic substitution or addition reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxybicyclo[2.2.2]oct-5-ene-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The methoxy group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.
Scientific Research Applications
1-Methoxybicyclo[2.2.2]oct-5-ene-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and chiral compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: It is used in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism by which 1-Methoxybicyclo[2.2.2]oct-5-ene-2-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. For example:
Molecular Targets: The compound may interact with enzymes or receptors, influencing their activity.
Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular processes such as signal transduction or metabolic regulation.
Comparison with Similar Compounds
1-Methoxybicyclo[2.2.2]oct-5-ene-2-carbonitrile can be compared with other similar compounds, such as:
Methyl 1-methoxybicyclo[2.2.2]oct-5-ene-2-carboxylate: This compound has a carboxylate group instead of a nitrile group, leading to different reactivity and applications
1-Methoxybicyclo[2.2.2]oct-5-en-2-yl methyl ketone:
The uniqueness of this compound lies in its specific functional groups and bicyclic structure, which confer distinct chemical properties and reactivity.
Biological Activity
- Molecular Formula : C10H13NO
- Molecular Weight : 163.22 g/mol
- Density : 1.07 g/cm³
- Boiling Point : 272.4 °C
- Flash Point : 114.2 °C
Property | Value |
---|---|
CAS Number | 38258-92-3 |
Molecular Formula | C10H13NO |
Molecular Weight | 163.22 g/mol |
Density | 1.07 g/cm³ |
Boiling Point | 272.4 °C |
Flash Point | 114.2 °C |
Biological Activity Overview
The biological activity of 1-Methoxybicyclo[2.2.2]oct-5-ene-2-carbonitrile can be inferred from studies on similar bicyclic compounds, particularly those interacting with cannabinoid receptors and other neuroactive pathways.
Cannabinoid Receptor Interaction
Research indicates that compounds similar to this compound may interact with cannabinoid receptors (CB1 and CB2). These receptors are known for their roles in various physiological processes, including pain modulation, appetite regulation, and immune response.
- CB1 Receptor Activation : Activation of CB1 receptors has been associated with analgesic effects and modulation of neurotransmitter release.
- CB2 Receptor Modulation : Compounds targeting CB2 receptors have shown promise in reducing inflammation and modulating immune responses, which could be beneficial in conditions like rheumatoid arthritis and multiple sclerosis .
Case Studies and Research Findings
While direct studies on this compound are sparse, several related studies provide insights into its potential effects:
- Neuroprotective Effects : A study investigating the neuroprotective properties of similar bicyclic compounds indicated that they may reduce neuronal damage in models of neurodegenerative diseases . This suggests a potential application for this compound in neuroprotection.
- Anti-inflammatory Properties : Research on cannabinoid receptor agonists has shown that they can induce apoptosis in immune cells, leading to reduced inflammation . This mechanism might be relevant for therapeutic applications of the compound in inflammatory diseases.
- Toxicological Assessments : The toxicological profile of this compound suggests potential harmful effects upon inhalation or skin contact, indicating the need for careful handling in research and therapeutic contexts .
Properties
CAS No. |
38258-92-3 |
---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
1-methoxybicyclo[2.2.2]oct-5-ene-2-carbonitrile |
InChI |
InChI=1S/C10H13NO/c1-12-10-4-2-8(3-5-10)6-9(10)7-11/h2,4,8-9H,3,5-6H2,1H3 |
InChI Key |
XQFSLPUVWRXWSQ-UHFFFAOYSA-N |
Canonical SMILES |
COC12CCC(CC1C#N)C=C2 |
Origin of Product |
United States |
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